molecular formula C5H9BrO B3046732 1-(2-Bromoethyl)cyclopropan-1-ol CAS No. 128312-82-3

1-(2-Bromoethyl)cyclopropan-1-ol

Cat. No.: B3046732
CAS No.: 128312-82-3
M. Wt: 165.03 g/mol
InChI Key: BROSMYXVSSCLGP-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)cyclopropan-1-ol is an organic compound with the molecular formula C5H9BrO It is characterized by a cyclopropane ring substituted with a bromoethyl group and a hydroxyl group

Scientific Research Applications

1-(2-Bromoethyl)cyclopropan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 1-(2-Bromoethyl)cyclopropan-1-ol indicates that it is for research and development use only, under the supervision of a technically qualified individual .

Preparation Methods

The synthesis of 1-(2-Bromoethyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol with bromoethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The process can be summarized as follows:

    Cyclopropanol Preparation: Cyclopropanol is prepared through the reduction of cyclopropanone using a reducing agent like sodium borohydride.

    Bromoethylation: Cyclopropanol is then reacted with bromoethane in the presence of a base to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-(2-Bromoethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)cyclopropan-1-ol exerts its effects involves the reactivity of its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and modification of molecular structures. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s properties and reactivity. These reactions are facilitated by the compound’s ability to interact with various molecular targets and pathways.

Comparison with Similar Compounds

1-(2-Bromoethyl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)cyclopropan-1-ol: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It exhibits different reactivity and properties due to the presence of chlorine.

    1-(2-Iodoethyl)cyclopropan-1-ol: Contains an iodoethyl group, which makes it more reactive in substitution reactions compared to the bromoethyl derivative.

    1-(2-Fluoroethyl)cyclopropan-1-ol: The fluoroethyl group imparts unique properties, such as increased stability and different reactivity patterns.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-bromoethyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-3-5(7)1-2-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROSMYXVSSCLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465361
Record name Cyclopropanol, 1-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128312-82-3
Record name Cyclopropanol, 1-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)cyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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